molecular formula C15H17NO3S B8158018 S-(5-(1,3-Dioxoisoindolin-2-yl)pentyl) ethanethioate

S-(5-(1,3-Dioxoisoindolin-2-yl)pentyl) ethanethioate

Cat. No.: B8158018
M. Wt: 291.4 g/mol
InChI Key: ILCRVRPCMFSKFJ-UHFFFAOYSA-N
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Description

S-(5-(1,3-Dioxoisoindolin-2-yl)pentyl) ethanethioate is a compound that features a phthalimide moiety linked to a pentyl chain, which is further connected to an ethanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(5-(1,3-Dioxoisoindolin-2-yl)pentyl) ethanethioate typically involves the reaction of phthalimide derivatives with appropriate thiol compounds. One common method involves the use of hydrazine hydrate in ethanol as a solvent. For example, hydrazine hydrate (2.6 mL, 67.6 mmol) is added to a solution of this compound (2.48 g, 8.6 mmol) in ethanol (70 mL), and the resulting mixture is refluxed for 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

S-(5-(1,3-Dioxoisoindolin-2-yl)pentyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The phthalimide moiety can be reduced under specific conditions.

    Substitution: The ethanethioate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ethanethioate group.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Reduced phthalimide derivatives.

    Substitution: Substituted ethanethioate derivatives.

Properties

IUPAC Name

S-[5-(1,3-dioxoisoindol-2-yl)pentyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11(17)20-10-6-2-5-9-16-14(18)12-7-3-4-8-13(12)15(16)19/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCRVRPCMFSKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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